5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione
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Overview
Description
5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione is a complex organic compound with a molecular formula of C10H10N4O4S. This compound is characterized by the presence of two pyrimidine rings, each containing two keto groups, and a sulfanylmethyl bridge connecting them.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to nucleotides makes it useful in studies of DNA and RNA interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione: This compound shares structural similarities with 5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione but has different substituents and functional groups.
5-[(4-Methoxyphenyl)amino]-1H-pyrimidine-2,4-dione: Another similar compound with variations in the substituents on the pyrimidine rings.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the sulfanylmethyl bridge and the presence of two pyrimidine rings with keto groups.
Properties
CAS No. |
4874-03-7 |
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Molecular Formula |
C10H10N4O4S |
Molecular Weight |
282.28 g/mol |
IUPAC Name |
5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O4S/c15-7-5(1-11-9(17)13-7)3-19-4-6-2-12-10(18)14-8(6)16/h1-2H,3-4H2,(H2,11,13,15,17)(H2,12,14,16,18) |
InChI Key |
NEEJFEFWZHXMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CSCC2=CNC(=O)NC2=O |
Origin of Product |
United States |
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